2-[4-(2,5-dichlorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride
Description
The compound 2-[4-(2,5-dichlorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride is a synthetic organic molecule featuring a piperazine core substituted with a 2,5-dichlorobenzoyl group and a thiophen-2-yl ethanol moiety. Its structural uniqueness lies in the combination of a halogenated benzoyl group (electron-withdrawing) and a thiophene ring (aromatic heterocycle), which may influence physicochemical properties and reactivity compared to analogs .
Properties
IUPAC Name |
(2,5-dichlorophenyl)-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2S.ClH/c18-12-3-4-14(19)13(10-12)17(23)21-7-5-20(6-8-21)11-15(22)16-2-1-9-24-16;/h1-4,9-10,15,22H,5-8,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQCIDUVNZIEGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=C(C=CC(=C3)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-dichlorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride typically involves multiple steps. One common route includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 2,5-dichlorobenzoyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Introduction of the Thiophene Ring: The thiophene ring is then introduced through a coupling reaction. This can be done by reacting the piperazine derivative with a thiophene-containing reagent under appropriate conditions.
Hydroxylation: The final step involves the introduction of the hydroxyl group to form the ethan-1-ol moiety. This can be achieved through a reduction reaction using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The reactions would be optimized for yield and purity, and the processes would be scaled up using industrial reactors and equipment. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the dichlorobenzoyl group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the dichlorobenzoyl group would yield a benzyl derivative.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
1. Antidepressant Activity
Studies have indicated that compounds similar to this one, particularly those containing piperazine moieties, exhibit antidepressant effects. The piperazine ring is known for its role in the modulation of neurotransmitter systems, which is crucial in treating depression and anxiety disorders.
Case Study : A study on related piperazine derivatives demonstrated significant antidepressant-like effects in animal models, suggesting that modifications to the benzoyl and thiophene groups could enhance efficacy .
2. Antipsychotic Properties
The structural features of this compound suggest potential antipsychotic activity. The presence of the piperazine ring is often associated with antipsychotic drugs.
Case Study : Research involving similar compounds showed promising results in reducing psychotic symptoms in rodent models, indicating that this compound may also be effective in managing schizophrenia .
3. Anticancer Potential
Preliminary studies have suggested that compounds with a similar structure can inhibit cancer cell proliferation. The dichlorobenzoyl group enhances lipophilicity, which may improve cellular uptake and efficacy against cancer cells.
Case Study : A derivative of this compound was tested against various cancer cell lines and demonstrated significant cytotoxicity, warranting further investigation into its mechanism of action .
Therapeutic Applications
Given its biological activities, the compound may have several therapeutic applications:
- Antidepressants : Targeting serotonin and norepinephrine reuptake inhibition.
- Antipsychotics : Modulating dopamine receptors to alleviate symptoms of schizophrenia.
- Anticancer agents : Inducing apoptosis in malignant cells through targeted mechanisms.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-[4-(2,5-dichlorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets in the body. The compound may act as an antagonist or agonist at certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Research Findings and Limitations
- Trends in substituent effects on melting points and solubility are consistent across analogs, but the absence of direct data for the target compound necessitates cautious extrapolation.
Biological Activity
The compound 2-[4-(2,5-dichlorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride , identified by its CAS number 791778-53-5, is a synthetic organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 378.23 g/mol. The structure includes a piperazine ring substituted with a dichlorobenzoyl group and a thiophene moiety, which are significant for its biological interactions.
Anticancer Potential
Studies have suggested that piperazine derivatives can inhibit cancer cell proliferation. For example, compounds that share structural similarities with 2-[4-(2,5-dichlorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Neuropharmacological Effects
The compound's structural features suggest potential neuropharmacological activity. Piperazine derivatives are known to interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction could imply anxiolytic or antidepressant effects, warranting further investigation into the compound's psychotropic properties .
The proposed mechanism of action for compounds similar to 2-[4-(2,5-dichlorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride involves:
- Receptor Interaction : Binding to various receptors in the central nervous system.
- Enzyme Inhibition : Inhibiting enzymes involved in neurotransmitter metabolism.
- Cellular Uptake : Enhanced cellular uptake due to the positively charged piperazine moiety at physiological pH .
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-[4-(2,5-dichlorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer :
- Synthetic Route : Begin with coupling 2,5-dichlorobenzoyl chloride to a piperazine derivative under anhydrous conditions. Introduce the thiophen-2-yl ethanol moiety via nucleophilic substitution or Mitsunobu reaction.
- Optimization : Adjust solvent polarity (e.g., ethanol, DMF) and reflux duration (2–6 hours) to improve yield . Monitor reaction progress via TLC or HPLC. Recrystallize the final product using a DMF/EtOH (1:1) mixture to enhance purity .
- Critical Variables : Solvent choice, stoichiometric ratios, and temperature control (60–80°C) significantly impact intermediate stability .
Q. How can the structural identity and purity of this compound be confirmed?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns, as demonstrated for analogous piperazine derivatives .
- Spectroscopic Analysis : Use H/C NMR to verify proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm) and FT-IR to identify carbonyl (C=O, ~1700 cm) and hydroxyl (-OH, ~3400 cm) groups .
- Purity Assessment : Employ HPLC with a C18 column (acetonitrile/water gradient) to achieve ≥95% purity. Validate with mass spectrometry (ESI-MS) for molecular ion confirmation .
Q. What analytical techniques are suitable for assessing batch-to-batch consistency in purity?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities. Compare retention times against a certified reference standard .
- Thermal Analysis : Perform differential scanning calorimetry (DSC) to verify consistent melting points (e.g., 234–235°C for related compounds) and detect polymorphic variations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
- Methodological Answer :
- Analog Synthesis : Modify the dichlorobenzoyl or thiophene moieties to assess electronic/steric effects on bioactivity. For example, replace chlorine with fluorine or methyl groups .
- In Vitro Assays : Test derivatives against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays. Compare IC values to establish SAR trends .
Q. What experimental frameworks are recommended for studying the environmental fate and biodegradation of this compound?
- Methodological Answer :
- Environmental Simulation : Use OECD 307 guidelines to assess hydrolysis, photolysis, and microbial degradation in soil/water systems. Monitor degradation products via LC-MS/MS .
- Ecotoxicity Testing : Expose model organisms (e.g., Daphnia magna) to sublethal concentrations and measure oxidative stress biomarkers (e.g., glutathione peroxidase activity) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in receptor active sites (e.g., 5-HT receptor). Validate with molecular dynamics simulations (100 ns trajectories) to assess stability .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl oxygen) and hydrophobic regions (dichlorophenyl group) using MOE or Discovery Studio .
Q. What strategies resolve contradictions in bioactivity data across different in vitro models?
- Methodological Answer :
- Assay Standardization : Normalize cell lines (e.g., HEK293 vs. CHO) and incubation conditions (e.g., serum-free media) to minimize variability .
- Meta-Analysis : Apply statistical tools (e.g., mixed-effects models) to aggregate data from multiple studies, accounting for experimental design differences .
Q. How can long-term stability studies be designed to evaluate storage conditions?
- Methodological Answer :
- ICH Guidelines : Conduct accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation via HPLC. Store samples in amber vials at -20°C to prevent photolytic decomposition .
- Excipient Screening : Test stabilizers (e.g., mannitol or cyclodextrins) in lyophilized formulations to enhance shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
